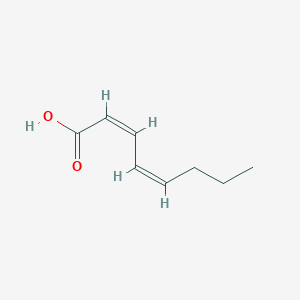

(2Z,4Z)-Octa-2,4-dienoic acid

Description

Significance of Diene Systems in Natural Product Chemistry

Diene systems, particularly conjugated dienes, are fundamental structural motifs found in a wide array of natural products. nih.gov Their unique electronic properties and reactivity make them valuable building blocks in the synthesis of complex and biologically active molecules. nih.govresearchgate.net Many natural products owe their potent biological activities to the presence of a diene moiety.

The applications of dienes in synthetic organic chemistry are extensive. They are crucial components in Diels-Alder reactions, a powerful method for constructing complex cyclic systems that are prevalent in many natural products, including steroids and terpenes. numberanalytics.com Furthermore, dienes are used as monomers in the production of various polymers. wikipedia.orgnumberanalytics.com The synthesis of natural products such as sorbic acid and the precursor to piperine often involves the creation of a conjugated diene structure. nih.gov

Table 1: Examples of Natural Products Containing Diene Systems

| Natural Product | Class | Significance |

| Sorbic Acid | Fatty Acid | Antimicrobial agent |

| Piperine | Alkaloid | Bioactive component of black pepper |

| Isoprene | Terpene Precursor | Building block for natural rubber and other terpenes |

| Myrcene | Terpene | Fragrance ingredient and intermediate in the synthesis of other terpenes |

Overview of Dienoyl-CoA Derivatives in Metabolic Processes

In metabolic processes, fatty acids are typically activated to their coenzyme A (CoA) thioesters before undergoing degradation through the β-oxidation pathway. The metabolism of unsaturated fatty acids, especially those with double bonds at even-numbered positions, requires auxiliary enzymes to handle the non-standard intermediates that are formed. nih.gov

When polyunsaturated fatty acids are degraded, intermediates such as 2,4-dienoyl-CoA are produced. nih.gov These intermediates cannot be directly processed by the core enzymes of the β-oxidation cycle. nih.gov The enzyme 2,4-dienoyl-CoA reductase (DECR) plays a crucial role in the metabolism of these compounds. nih.govbiorxiv.org This NADPH-dependent enzyme catalyzes the reduction of the 2,4-dienoyl-CoA to a trans-3-enoyl-CoA. acs.orgnih.gov This product is then isomerized to a trans-2-enoyl-CoA, which can re-enter and be processed by the β-oxidation pathway. nih.gov The mechanism of this reduction is a stepwise process involving the formation of a dienolate intermediate. acs.orgnih.gov

The absence or deficiency of 2,4-dienoyl-CoA reductase can lead to a halt in the β-oxidation of unsaturated fatty acids, resulting in the accumulation of these intermediates and potentially severe metabolic consequences. nih.gov Studies in mice have shown that a deficiency in this enzyme leads to hypoglycemia and stress intolerance. nih.gov

Table 2: Key Enzymes in the Metabolism of Dienoyl-CoA Derivatives

| Enzyme | EC Number | Function |

| 2,4-Dienoyl-CoA Reductase (DECR) | 1.3.1.34 | Reduces 2,4-dienoyl-CoA to trans-3-enoyl-CoA in the β-oxidation of unsaturated fatty acids. nih.gov |

| Enoyl-CoA Isomerase (ECI) | 5.3.3.8 | Isomerizes Δ³-enoyl-CoA to trans-2-enoyl-CoA. nih.gov |

| Acyl-CoA Dehydrogenase (AD) | 1.3.3.6, 1.3.99.3, etc. | Catalyzes the initial dehydrogenation step in β-oxidation. nih.gov |

| Enoyl-CoA Hydratase (EH) | 4.2.1.17, 4.2.1.74 | Hydrates the double bond of trans-2-enoyl-CoA. nih.gov |

| 3-Hydroxyacyl-CoA Dehydrogenase (HD) | 1.1.1.35, 1.1.1.211 | Dehydrogenates 3-hydroxyacyl-CoA to 3-ketoacyl-CoA. nih.gov |

| 3-Ketoacyl-CoA Thiolase (KT) | 2.3.1.16 | Cleaves 3-ketoacyl-CoA to produce acetyl-CoA and a shortened acyl-CoA. nih.gov |

Contextualization of Octadienoic Acid Isomers within Lipid Metabolism

Octadienoic acid is an eight-carbon fatty acid containing two double bonds. As with other dienoic acids, it exists as various isomers depending on the position and configuration of these double bonds. The metabolism of octadienoic acid isomers is expected to follow the general principles of unsaturated fatty acid degradation. nih.govnih.gov

While specific research focusing solely on (2Z,4Z)-Octa-2,4-dienoic acid is limited, its metabolic fate can be inferred from the known pathways for other conjugated dienoic acids. Upon activation to its CoA derivative, (2Z,4Z)-octa-2,4-dienoyl-CoA would enter the β-oxidation pathway. The presence of the conjugated diene system starting at an even-numbered carbon (carbon 2) necessitates the action of 2,4-dienoyl-CoA reductase. However, the stereochemistry of the double bonds can influence the specific enzymes required and the efficiency of the metabolic process. For instance, the (2Z,4Z) configuration would likely require isomerization before or after the reductase step to yield a substrate suitable for the subsequent enzymes in the β-oxidation spiral.

The metabolism of different octadecenoic and octadecadienoic acid isomers has been studied, revealing that the configuration and position of the double bonds can significantly affect how they are processed and incorporated into cellular lipids. nih.govnih.gov These studies underscore the principle that different isomers of a fatty acid can have distinct metabolic fates and biological effects. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

(2Z,4Z)-octa-2,4-dienoic acid |

InChI |

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4-7H,2-3H2,1H3,(H,9,10)/b5-4-,7-6- |

InChI Key |

QZGIOJSVUOCUMC-RZSVFLSASA-N |

Isomeric SMILES |

CCC/C=C\C=C/C(=O)O |

Canonical SMILES |

CCCC=CC=CC(=O)O |

Origin of Product |

United States |

Nomenclature and Stereochemical Configuration of 2z,4z Octa 2,4 Dienoic Acid

Definitive IUPAC Naming and Geometric Isomerism (Z,Z Configuration)

According to the rigorous nomenclature standards set by the International Union of Pure and Applied Chemistry (IUPAC), the compound is systematically named (2Z,4Z)-Octa-2,4-dienoic acid . This name precisely describes its molecular structure: an eight-carbon chain ("octa") with two double bonds ("dien") located at the second and fourth carbon atoms, and a carboxylic acid functional group ("-oic acid").

The "(2Z,4Z)" prefix is crucial as it defines the stereochemistry, or the three-dimensional arrangement of atoms, around the two double bonds. The "Z" designation, derived from the German word zusammen (meaning "together"), indicates that the higher-priority substituents on each carbon of the double bond are on the same side. In this case, for both the C2-C3 and C4-C5 double bonds, the carbon chains are on the same side, resulting in a "cis-cis" configuration. This specific spatial arrangement distinguishes it from its other stereoisomers.

Research Implications of the Cis-Cis Stereochemistry

The geometric configuration of a molecule can profoundly influence its biological activity and chemical reactivity. Research into the various isomers of octa-2,4-dienoic acid has revealed that the stereochemistry is a critical determinant of their effects in biological systems.

A notable study investigating the structural requirements for the inhibition of root gravitropism found that the (2Z,4Z) isomer of 5-phenylpenta-2,4-dienoic acid, a related compound, was inactive. chemspider.com In the same study, the (2Z,4E) isomer demonstrated significant inhibitory activity, underscoring the importance of the specific geometric arrangement of the double bonds for biological function. chemspider.com While this research was not on this compound itself, it provides strong evidence that the cis-cis configuration can lead to a lack of biological activity in certain contexts, likely due to an improper fit in the target binding site.

The stereoselectivity in the synthesis of such compounds is also an active area of research. The creation of specific isomers like this compound often requires sophisticated synthetic strategies to control the geometry of the double bonds. researchgate.net The relative instability and specific reactivity of the cis-cis diene system compared to its trans counterparts are also of interest in fundamental organic chemistry research.

Comparative Configurational Analysis with Other Octadienoic Acid Isomers

The distinct properties of this compound are best understood when compared to its other geometric isomers. The arrangement of the substituents around the double bonds significantly impacts their physical and chemical characteristics.

Distinctions from (2E,4E)-Octa-2,4-dienoic Acid

Distinctions from (2E,4Z)-Octa-2,4-dienoic Acid

The (2E,4Z) isomer possesses one "trans" and one "cis" double bond. This mixed configuration results in a molecular shape that is intermediate between the more linear (2E,4E) isomer and the more bent (2Z,4Z) isomer. As demonstrated in the previously mentioned study on root gravitropism, this specific "trans-cis" arrangement can be crucial for biological activity where a particular molecular geometry is required for interaction with a biological target. chemspider.com

Distinctions from (2Z,4E)-Octa-2,4-dienoic Acid

Similar to the (2E,4Z) isomer, the (2Z,4E) configuration also features a combination of "cis" and "trans" double bonds. The specific positioning of these configurations along the carbon chain differentiates it from the (2E,4Z) isomer and, consequently, can lead to different biological and chemical properties. For instance, in the study of 5-phenylpenta-2,4-dienoic acid analogues, the (2Z,4E) isomer was the active compound, while the other isomers, including the (2Z,4Z) form, were not. chemspider.com

Below is an interactive data table summarizing the key distinctions between the isomers of Octa-2,4-dienoic acid based on available information.

| Isomer | IUPAC Name | Stereochemistry | Key Distinctions |

| This compound | This compound | Cis-Cis | Generally less stable; found to be biologically inactive in specific assays. |

| (2E,4E)-Octa-2,4-dienoic acid | (2E,4E)-Octa-2,4-dienoic acid | Trans-Trans | Most thermodynamically stable isomer. |

| (2E,4Z)-Octa-2,4-dienoic acid | (2E,4Z)-Octa-2,4-dienoic acid | Trans-Cis | Possesses a unique molecular shape that can be critical for specific biological interactions. |

| (2Z,4E)-Octa-2,4-dienoic acid | (2Z,4E)-Octa-2,4-dienoic acid | Cis-Trans | Can exhibit specific biological activities not observed in other isomers. |

Biosynthesis and Natural Occurrence of 2z,4z Octa 2,4 Dienoic Acid

Identification of Biological Sources and Originating Organisms

Direct identification of microbial or other biological sources that specifically produce (2Z,4Z)-Octa-2,4-dienoic acid is not extensively documented in current scientific literature. However, the broader compound, 2,4-octadienoic acid, has been reported in the Antarctic hairgrass, Deschampsia antarctica. nih.govnih.gov The specific isomeric form of the octadienoic acid found in this plant has not been definitively characterized as the (2Z,4Z) isomer.

The presence of a C8 conjugated dienoic acid in a plant species suggests that the biosynthetic machinery for such compounds exists in the eukaryotic domain. It is plausible that certain microorganisms, which are known to produce a wide array of fatty acids, may also synthesize this or related compounds, although specific examples are yet to be identified. The study of microbial metabolites is an ongoing field of research, and future investigations may reveal microbial producers of this compound.

Proposed Enzymatic Pathways for Conjugated Diene Formation

The formation of the conjugated diene system in this compound likely involves a series of enzymatic reactions common to fatty acid biosynthesis and modification. While a definitive pathway has not been elucidated for this specific molecule, a hypothetical pathway can be proposed based on known enzymatic processes.

The biosynthesis would likely begin with the standard fatty acid synthesis (FAS) pathway, which builds the carbon chain from acetyl-CoA and malonyl-CoA precursors. researchgate.net For an eight-carbon chain, this process would involve three cycles of elongation.

The introduction of the two conjugated double bonds is the key step. This could occur through a combination of desaturase and isomerase enzymes. Fatty acid desaturases are responsible for creating double bonds in the acyl chain. nih.gov A possible route could involve the action of a desaturase to introduce a double bond, followed by an isomerase that shifts the double bond into conjugation with a newly formed double bond from a subsequent desaturation step.

Alternatively, the conjugated system could be formed through a process analogous to the production of conjugated linoleic acids (CLAs) by certain bacteria. nih.gov In some microorganisms, linoleate (B1235992) isomerase can directly convert non-conjugated double bonds into a conjugated system. nih.gov A similar, yet undiscovered, enzyme could potentially act on an eight-carbon unsaturated fatty acid precursor to generate the this compound structure. The specific stereochemistry (Z,Z) would be determined by the precise mechanism and active site geometry of the involved enzymes.

Metabolic Precursors and Biogenetic Relationship to Other Unsaturated Fatty Acids

The primary metabolic precursors for the biosynthesis of this compound are fundamental building blocks of fatty acid metabolism.

Table 1: Key Metabolic Precursors

| Precursor | Role in Biosynthesis |

| Acetyl-CoA | Serves as the initial primer for fatty acid synthesis and is the source of two-carbon units for chain elongation. researchgate.net |

| Malonyl-CoA | Formed from the carboxylation of acetyl-CoA, it is the primary donor of two-carbon units during the elongation cycles of fatty acid synthesis. youtube.com |

| Octanoyl-CoA | The saturated eight-carbon fatty acyl-CoA, which would be the direct substrate for subsequent desaturation and isomerization reactions to form the conjugated diene system. |

| NADPH | Acts as a reducing agent during the fatty acid synthesis cycle. youtube.com |

The biogenetic relationship of this compound to other unsaturated fatty acids lies in the shared enzymatic machinery of desaturation and elongation. The desaturases and elongases that might be involved in its formation are part of enzyme families that produce a wide variety of unsaturated fatty acids with different chain lengths and double bond configurations. nih.gov Therefore, the biosynthesis of this specific C8 conjugated diene is likely an offshoot of the central fatty acid metabolic network, with its production being dependent on the presence and specificity of the required desaturase and isomerase enzymes in a given organism.

Synthetic Methodologies and Chemoenzymatic Routes for 2z,4z Octa 2,4 Dienoic Acid

Stereoselective Total Synthesis Strategies

The synthesis of the (2Z,4Z) isomer of octa-2,4-dienoic acid is a significant challenge in organic chemistry due to the thermodynamic preference for the more stable E-configured double bonds. Stereoselective methods are therefore paramount.

Wittig Reaction and its Adaptations for Z,Z-Diene Formation

The Wittig reaction is a cornerstone in alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. organicchemistrytutor.comlumenlearning.com The stereochemical outcome is highly dependent on the nature of the ylide. Non-stabilized ylides, typically those with alkyl substituents, generally lead to the formation of (Z)-alkenes with high selectivity. organic-chemistry.orgwikipedia.org This preference is attributed to a kinetically controlled reaction pathway that proceeds through a compact, early transition state, leading to a cis-substituted oxaphosphetane intermediate which then decomposes to the Z-alkene. wikipedia.orgmasterorganicchemistry.com

To construct a (2Z,4Z)-diene, a sequential or convergent Wittig strategy can be envisioned. A plausible route involves the reaction of a non-stabilized phosphorus ylide with an α,β-unsaturated aldehyde that already contains a Z-double bond. For the synthesis of (2Z,4Z)-octa-2,4-dienoic acid, this would involve reacting a suitable ylide, such as the one derived from propyltriphenylphosphonium bromide, with (Z)-pent-2-enal-1-oate or a related precursor.

Key factors for achieving high Z-selectivity include:

Use of non-stabilized or semi-stabilized ylides: Ylides lacking electron-withdrawing groups favor the Z-outcome. wikipedia.org

Salt-free conditions: The presence of lithium salts can lead to equilibration of intermediates, reducing Z-selectivity. wikipedia.org Performing the reaction in the absence of such salts is crucial.

Low temperatures: Conducting the reaction at low temperatures helps to ensure it is under kinetic control, favoring the less stable Z-isomer.

While the Wittig reaction is a powerful tool for generating Z-alkenes, achieving a Z,Z-diene system can be complicated by potential isomerization and competing reaction pathways.

Condensation Reactions in Dienoic Acid Synthesis

Condensation reactions, such as the Knoevenagel or Doebner condensation, are classic methods for forming carbon-carbon double bonds, particularly in the synthesis of α,β-unsaturated acids. A well-known example is the synthesis of sorbic acid (hexa-2,4-dienoic acid) through the condensation of malonic acid with crotonaldehyde, often catalyzed by a base like pyridine.

Applying this strategy to this compound would likely involve the condensation of malonic acid with (Z)-hex-2-enal. The challenge in this approach lies in controlling the stereochemistry of the newly formed double bond at the C2-C3 position. Standard condensation conditions often favor the formation of the more stable E-isomer. Achieving the desired Z-configuration at this position via a condensation reaction is non-trivial and may require specialized catalysts or reaction conditions that are not well-established for this specific outcome.

Emmons Reaction and Related Olefination Methods

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.org A significant advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed. wikipedia.orgalfa-chemistry.com However, the standard HWE reaction strongly favors the formation of (E)-alkenes, especially with stabilized phosphonates. wikipedia.orgorganic-chemistry.org

To achieve Z-selectivity, modifications have been developed:

Still-Gennari Modification: This variation uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 (B118740) in THF) to promote the formation of (Z)-alkenes.

Paterson Conditions: Changing the phosphonate ester groups to bulkier substituents, like diisopropyl, can also enhance the formation of Z-isomers in some cases. alfa-chemistry.com

Despite these modifications, the synthesis of conjugated (2Z,4Z)-dienes using HWE-type reactions remains challenging. Reports indicate that neither the (2E,4Z) nor the (2Z,4Z) isomers are readily prepared with high selectivity using these methods. researchgate.net

Table 1: Comparison of Olefination Reactions for Diene Synthesis

| Reaction | Typical Selectivity | Reagent | Key Features |

|---|---|---|---|

| Wittig (non-stabilized ylide) | Z-selective wikipedia.org | Phosphonium (B103445) ylide | Sensitive to salts; forms phosphine (B1218219) oxide byproduct. organicchemistrytutor.comorganic-chemistry.org |

| Horner-Wadsworth-Emmons (HWE) | E-selective wikipedia.org | Phosphonate carbanion | Water-soluble phosphate (B84403) byproduct; more reactive carbanion. alfa-chemistry.com |

| Still-Gennari (HWE Mod.) | Z-selective | Electron-withdrawing phosphonate | Requires specific bases and crown ethers. |

Thermal Rearrangements for (2E,4Z)-Dienoate Synthesis and Potential for (2Z,4Z)

Pericyclic reactions, such as sigmatropic rearrangements, can be powerful tools for stereoselective alkene synthesis. While specific thermal rearrangements leading directly to this compound are not prominently documented, related processes highlight the potential. For instance, tandem olefination/rearrangement sequences have been developed. organic-chemistry.org

The synthesis of (2E,4Z)-dienoates has been achieved through various methods, and subsequent isomerization could potentially lead to the (2Z,4Z) isomer. However, this isomerization is energetically unfavorable. A palladium-catalyzed one-pot sequential reaction of propiolic acid derivatives has been shown to produce (2Z,4Z)-dienoic acid derivatives with high stereoselectivity, offering a more direct, albeit complex, alternative to thermal rearrangements for this specific isomer. researchgate.net

Derivatization Strategies for Structural Modification

Once this compound is synthesized, it can be chemically modified to produce a range of analogues. This is crucial for exploring how its structure relates to its biological function.

Synthesis of Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involve systematically altering the structure of a lead compound and assessing the impact on its biological activity. For this compound, derivatization can target the carboxylic acid group or the alkyl chain.

Common Derivatization Reactions:

Esterification: The carboxylic acid can be converted to various esters (methyl, ethyl, etc.) by reacting it with an alcohol under acidic conditions or by first converting the acid to a more reactive acyl chloride. The synthesis of dienoic esters has been achieved with high precision.

Amidation: Reaction with amines, often using coupling agents like DCC (dicyclohexylcarbodiimide) or after conversion to an acyl chloride, yields amides. This introduces diverse functional groups and alters properties like polarity and hydrogen bonding capacity.

Chain Modification: Analogues can be synthesized from different starting materials to vary the length of the alkyl chain or introduce substituents. For example, using different aldehydes or phosphonium ylides in the Wittig or HWE steps would lead to analogues with modified backbones.

These derivatization strategies allow for a systematic exploration of the chemical space around the parent molecule, which is essential for optimizing its biological profile in drug discovery and other applications. sciforum.net

Chemoenzymatic Routes

Chemoenzymatic approaches offer the advantage of high selectivity under mild reaction conditions. While a direct, single-step enzymatic synthesis of this compound has not been prominently reported, multi-step chemoenzymatic strategies can be proposed based on established enzymatic reactions.

Lipases are a class of enzymes that can be employed for the synthesis and resolution of fatty acids and their esters. lu.se A potential chemoenzymatic route could involve the following steps:

Chemical Synthesis of a Racemic or Isomeric Mixture: A non-stereoselective or partially selective chemical synthesis could be used to produce a mixture of octadienoic acid isomers.

Lipase-Catalyzed Esterification or Hydrolysis: A lipase (B570770) could then be used to selectively esterify the (2Z,4Z) isomer or to selectively hydrolyze the ester of the desired isomer from a mixture. This kinetic resolution would allow for the separation of the (2Z,4Z) enantiomer. Lipases exhibit high substrate specificity and can be used in organic solvents to favor ester synthesis over hydrolysis. scielo.br

Functionalization of the Dienoyl System (e.g., Formation of 1,2-Dioxolane Derivatives)

The conjugated diene system of this compound is a key site for chemical modification, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. A notable transformation is the formation of 1,2-dioxolane derivatives, which are five-membered rings containing a peroxide linkage.

Formation of 1,2-Dioxolane Derivatives

The synthesis of 1,2-dioxolanes from dienes can be achieved through several methods. wikipedia.org One established method involves the reaction of the diene with mercury(II) nitrate (B79036) in the presence of hydrogen peroxide, followed by demercuriation. wikipedia.org While this method is general for dienes, its application to this compound would need experimental verification.

A more direct and relevant approach for the formation of 1,2-dioxolanes from (2Z)-diene acids or their esters is through peroxymercuriation followed by demercuriation. This method has been successfully applied to other (2Z)-dienoic systems. The reaction of the this compound or its ester with a mercury(II) salt and hydrogen peroxide would lead to the formation of a mercury-containing peroxide intermediate, which upon reduction with sodium borohydride, would yield the corresponding 1,2-dioxolane derivative.

The table below outlines the general steps for the formation of 1,2-dioxolane derivatives from a generic (2Z,4Z)-dienoic acid.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Peroxymercuriation | Hg(OAc)₂, H₂O₂ | Organomercury peroxide |

| 2 | Demercuriation | NaBH₄ | 1,2-Dioxolane derivative |

It is important to recognize that the reactivity of the dienoyl system can lead to different regio- and stereoisomers of the 1,2-dioxolane product. The specific outcome would depend on the reaction conditions and the substitution pattern of the starting dienoic acid.

Biological Roles and Molecular Mechanisms of Action in Academic Research

Role as a Biological Building Block (e.g., in Acyl Depsipeptides, for related compounds)

While direct evidence for the incorporation of (2Z,4Z)-octa-2,4-dienoic acid into acyl depsipeptides is not prominently documented in publicly available research, the structural motifs of dienoic acids are recognized as important components of some complex natural products. For instance, the synthesis of malacidin A, a novel calcium-dependent lipopeptide antibiotic with potent activity against Gram-positive pathogens, involves the incorporation of a lipid tail. researchgate.net One of the building blocks for this tail is a structurally related dienoic acid, (2E,4Z)-8-methylnona-2,4-dienoic acid. researchgate.net This highlights the role of dienoic acid scaffolds as lipophilic anchors in complex bioactive molecules.

Modulation of Enzymatic Activities and Signal Transduction Pathways

Unsaturated fatty acids and their derivatives are increasingly recognized for their roles as signaling molecules that can modulate a variety of enzymatic activities and signal transduction pathways. nih.govpsu.edu Although specific studies on this compound are limited, research on related short-chain fatty acids (SCFAs) and other unsaturated fatty acids provides a framework for its potential biological activities.

Short-chain fatty acids, such as acetate, propionate, and butyrate, are well-known products of gut microbiota fermentation and have been shown to influence host metabolism and immunity. nih.govfrontiersin.orgnih.gov They can act as signaling molecules by binding to G protein-coupled receptors (GPCRs) or by inhibiting histone deacetylases (HDACs). youtube.comyoutube.com These interactions can lead to a cascade of downstream effects, including the modulation of gene expression and the regulation of metabolic pathways such as lipogenesis and gluconeogenesis. nih.govcreative-proteomics.comcreative-proteomics.com

In the realm of bacterial signaling, a structurally related unsaturated fatty acid, cis-2-decenoic acid, has been identified as a diffusible signal factor in Pseudomonas aeruginosa. nih.gov This molecule is involved in cell-to-cell communication and has been shown to regulate the expression of hundreds of genes, influencing biofilm formation, motility, and virulence. nih.govmdpi.com This demonstrates that unsaturated fatty acids can act as potent signaling molecules in the microbial world. The structural similarities suggest that this compound could potentially participate in similar signaling events, although specific research is required to confirm this.

| Related Compound | Biological Effect | Mechanism of Action |

| Short-Chain Fatty Acids (e.g., butyrate) | Inhibition of lipogenesis, anti-inflammatory effects | HDAC inhibition, GPCR binding youtube.comnih.gov |

| cis-2-Decenoic Acid | Regulation of biofilm formation and virulence in P. aeruginosa | Diffusible signal factor in bacterial quorum sensing nih.govmdpi.com |

Interactions with Biological Macromolecules and Cellular Components

The chemical structure of this compound, featuring a carboxylic acid head and a lipophilic tail with a conjugated diene system, suggests its potential to interact with various biological macromolecules and cellular components, particularly cell membranes.

Potential for Interaction with Microbial Targets (e.g., Lipid II, for related compounds)

Lipid II is a crucial precursor in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall, making it a key target for many antibiotics. elifesciences.org While there is no direct evidence of this compound binding to Lipid II, research has shown that other unsaturated fatty acids can synergize with antibiotics that target Lipid II. For example, unsaturated fatty acids have been shown to enhance the bactericidal activity of vancomycin, an antibiotic that inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of Lipid II. elifesciences.org

The proposed mechanism for this synergy involves the perturbation of the bacterial cell membrane by the unsaturated fatty acids. This disruption is thought to increase the accessibility of Lipid II to vancomycin, thereby enhancing its efficacy. The accumulation of membrane-bound cell wall intermediates, induced by vancomycin, leads to the formation of fluid patches in the membrane, which can result in protein delocalization and a loss of membrane integrity. elifesciences.org It is plausible that this compound, as an unsaturated fatty acid, could exert similar effects on bacterial membranes, potentially sensitizing bacteria to cell wall synthesis inhibitors.

Bioactivity Screening and Functional Profiling (e.g., lack of root gravitropism inhibition for related phenylpenta-dienoic acid)

Bioactivity screening of small molecules is a powerful approach to identify novel biological functions. In the context of plant biology, a study on the inhibition of root gravitropism using synthetic analogues of cis-cinnamic acid provides specific insights into the bioactivity of dienoic acid stereoisomers.

Researchers discovered that (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76) is a selective inhibitor of root gravitropic bending in lettuce radicles at a concentration of 5 µM, without significantly inhibiting primary root elongation. nih.govnih.gov A subsequent structure-activity relationship (SAR) study was conducted to determine the essential structural features for this inhibitory activity. A series of analogues of ku-76 were synthesized and tested.

Crucially, the study revealed that the stereochemistry of the diene unit is critical for the observed bioactivity. The (2Z,4Z)-analogue of 5-phenylpenta-2,4-dienoic acid was found to be inactive, as were the (2E,4E)- and (2E,4Z)-analogues. phytobank.ca This finding underscores the high degree of stereospecificity required for the interaction with the biological target responsible for root gravitropism. The study concluded that the (2Z,4E)-diene configuration, along with the carboxylic acid moiety and the aromatic ring, are all essential for the potent inhibitory activity against gravitropic bending. phytobank.ca

| Compound | Stereochemistry | Bioactivity (Root Gravitropism Inhibition) |

| 5-phenylpenta-2,4-dienoic acid (ku-76) | (2Z,4E) | Active nih.govnih.gov |

| 5-phenylpenta-2,4-dienoic acid analogue | (2Z,4Z) | Inactive phytobank.ca |

| 5-phenylpenta-2,4-dienoic acid analogue | (2E,4E) | Inactive phytobank.ca |

| 5-phenylpenta-2,4-dienoic acid analogue | (2E,4Z) | Inactive phytobank.ca |

This research, while not directly on this compound, provides a valuable example of how subtle changes in the geometry of the double bonds in a dienoic acid structure can completely abolish a specific biological activity.

Structure Activity Relationship Sar Studies for 2z,4z Octa 2,4 Dienoic Acid Analogs

Influence of Dienoyl Stereochemistry on Biological Function

The spatial arrangement of the double bonds in the dienoic acid backbone is a critical determinant of biological activity. Studies on analogous compounds, such as 5-phenylpenta-2,4-dienoic acid, have demonstrated the profound impact of dienoyl stereochemistry. In research investigating inhibitors of root gravitropism, the (2Z,4E)-isomer of 5-phenylpenta-2,4-dienoic acid was identified as a selective inhibitor. nih.gov Conversely, its other stereoisomers, including the (2Z,4Z), (2E,4E), and (2E,4Z) analogs, were found to be inactive. nih.gov This highlights the stringent stereochemical requirements for this particular biological function, suggesting that the specific three-dimensional shape conferred by the (2Z,4E) configuration is essential for binding to its biological target.

Table 1: Influence of Dienoyl Stereochemistry on the Inhibition of Root Gravitropism for 5-Phenylpenta-2,4-dienoic Acid Analogs

| Compound Analog | Dienoyl Stereochemistry | Biological Activity (Inhibition of Root Gravitropism) |

| ku-76 | (2Z,4E) | Active |

| Analog 1 | (2E,4E) | Inactive |

| Analog 2 | (2Z,4Z) | Inactive |

| Analog 3 | (2E,4Z) | Inactive |

This table is based on findings from analogs of (2Z,4Z)-Octa-2,4-dienoic acid to illustrate the principle of stereochemical influence. nih.gov

Impact of Chain Length and Substituents on Activity Profile

The length of the alkyl chain and the presence of various substituents are key modulators of the biological activity of fatty acid analogs. These features primarily influence the lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

Studies on other unsaturated fatty acids have shown that antibacterial and antioxidant activities can be significantly influenced by the length of the alkyl chain. For instance, in a series of erythorbyl fatty acid esters, the antibacterial activity was found to be optimal at a specific chain length (C14), with shorter or longer chains exhibiting reduced efficacy. researchgate.net This suggests the existence of an optimal lipophilicity for membrane disruption or transport into the bacterial cell. Similarly, the antioxidant activity of alkylresorcinol homologues in oil-in-water emulsions was found to be maximal at an intermediate alkyl chain length. nih.gov

For this compound, which has an eight-carbon backbone, modifications to this chain length would be expected to alter its biological properties. Increasing the chain length would enhance its lipophilicity, potentially increasing its interaction with lipid membranes, while decreasing the chain length would increase its water solubility.

Substituents on the alkyl chain can also dramatically alter the activity profile. The introduction of polar groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, can increase hydrophilicity and introduce new hydrogen bonding interactions. Conversely, the addition of non-polar groups, like methyl (-CH3) or phenyl (-C6H5) groups, can increase lipophilicity and introduce steric bulk that may enhance or hinder binding to a target. For example, in the case of 5-phenylpenta-2,4-dienoic acid, the terminal phenyl group was found to be crucial for its activity. nih.gov

Table 2: General Impact of Chain Length and Substituents on the Bioactivity of Fatty Acid Analogs

| Modification | General Effect on Physicochemical Properties | Potential Impact on Biological Activity |

| Increased Alkyl Chain Length | Increased lipophilicity | Altered membrane interaction, potential for optimal length for specific activities. researchgate.netnih.gov |

| Decreased Alkyl Chain Length | Increased hydrophilicity | Altered solubility and distribution in biological systems. |

| Addition of Polar Substituents (e.g., -OH) | Increased hydrophilicity, potential for hydrogen bonding | May enhance interaction with polar sites on target proteins. |

| Addition of Non-polar Substituents (e.g., Phenyl) | Increased lipophilicity and steric bulk | Can enhance binding through hydrophobic interactions or be essential for activity. nih.gov |

Identification of Essential Structural Motifs for Bioactivity

Through extensive SAR studies on related compounds, several structural motifs have been identified as essential for the biological activity of dienoic acids and their analogs. These motifs represent the core pharmacophore necessary for molecular recognition and the elicitation of a biological response.

The carboxylic acid moiety is a frequently identified essential motif. nih.gov Its ability to be ionized at physiological pH allows for ionic interactions with positively charged residues in the binding sites of enzymes or receptors. In studies of 5-phenylpenta-2,4-dienoic acid analogs, replacement of the carboxylic acid with amides, alcohols, or esters resulted in a significant decrease in potency, underscoring its importance. nih.gov

The conjugated diene system is another critical feature. nih.gov This system provides a rigid, planar structure that can participate in van der Waals and pi-stacking interactions within a binding pocket. The specific stereochemistry of this diene, as discussed in section 7.1, is often crucial. Saturation of the double bonds or their replacement with an alkynyl group has been shown to eliminate or significantly reduce activity in certain contexts. nih.gov

Finally, as demonstrated with the phenyl group in 5-phenylpenta-2,4-dienoic acid, a terminal hydrophobic group can be an essential component for anchoring the molecule in a hydrophobic pocket of the target protein. nih.gov The combination of these essential motifs—the carboxylic acid, the specifically configured diene, and a terminal hydrophobic group—often constitutes the complete pharmacophore required for potent biological activity.

Table 3: Essential Structural Motifs for Bioactivity in Dienoic Acid Analogs

| Structural Motif | Importance for Bioactivity | Supporting Evidence from Analogs |

| Carboxylic Acid | Often essential for binding and activity. | Replacement with other functional groups (amides, alcohols, esters) leads to loss of potency. nih.gov |

| Dienoyl System | Provides a specific rigid conformation necessary for interaction with the target. | Saturation or alteration of the diene unit abolishes activity. nih.gov |

| Terminal Hydrophobic Group | Can be crucial for anchoring in the binding site. | Replacement of a terminal phenyl group with an alkyl chain leads to inactivity. nih.gov |

Analytical and Spectroscopic Methodologies for Characterization

Chromatographic Techniques for Isomer Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of (2Z,4Z)-Octa-2,4-dienoic acid from its other geometric isomers ((2E,4E), (2E,4Z), and (2Z,4E)) and for assessing its purity. The subtle differences in the spatial arrangement of these isomers necessitate high-resolution separation techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of non-volatile compounds like octadienoic acid isomers. The technique's efficacy lies in the differential partitioning of the isomers between a stationary phase and a mobile phase.

Detailed Research Findings: While specific HPLC chromatograms for the pure (2Z,4Z)-isomer of octa-2,4-dienoic acid are not readily available in the public domain, the separation of similar conjugated dienoic acid isomers, such as those of hexa-2,4-dienoic acid, has been extensively studied. These studies typically employ reversed-phase columns (e.g., C18) with a polar mobile phase, often a mixture of water, acetonitrile, and/or methanol, sometimes with the addition of an acid like acetic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form.

The separation is based on the subtle differences in hydrophobicity and polarity among the isomers. The (2Z,4Z) isomer, with its two cis double bonds, generally has a more compact structure compared to the trans isomers, which can influence its retention time. UV detection is particularly suitable for these compounds due to the presence of the conjugated diene system, which exhibits strong absorbance in the UV region, typically around 260 nm. The intensity of the UV absorption is directly proportional to the concentration of the analyte, allowing for quantitative analysis.

A hypothetical HPLC separation of octadienoic acid isomers might show distinct peaks for each isomer, with the retention times varying based on the specific column, mobile phase composition, and flow rate used. Purity assessment of a this compound sample would involve integrating the area of the corresponding peak and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV at ~260 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

This table represents typical starting conditions for the HPLC analysis of conjugated dienoic acids and would require optimization for the specific separation of this compound isomers.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a premier technique for the analysis of volatile compounds. Carboxylic acids like octadienoic acid are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester, such as a methyl ester (FAME - Fatty Acid Methyl Ester).

Detailed Research Findings: The separation of different geometric isomers of fatty acid methyl esters by GC is well-established. Capillary columns with polar stationary phases (e.g., cyanopropyl polysiloxane) are often used, as they can effectively differentiate between cis and trans isomers. The elution order of the isomers is dependent on the stationary phase and the temperature program. Generally, cis isomers tend to have slightly shorter retention times than their trans counterparts on polar columns.

For this compound, after conversion to its methyl ester, GC analysis would provide a single peak under optimized conditions, and its retention time would be compared to that of standards of the other isomers to confirm its identity. The purity of the sample can be determined by the relative area of the peak. Coupling GC with a mass spectrometer (GC-MS) would provide further confirmation of the identity of the eluted compound.

| Parameter | Typical Condition |

| Derivatization Agent | Methanolic HCl or BF3/Methanol |

| Column | Polar capillary column (e.g., DB-23, SP-2380) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Optimized gradient (e.g., 100°C to 250°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table outlines general conditions for the GC analysis of fatty acid methyl esters, which would need to be adapted for the specific analysis of the methyl ester of this compound.

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are crucial for the definitive structural elucidation of this compound, providing detailed information about its molecular structure, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the stereochemistry of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Detailed Research Findings: The key to confirming the (2Z,4Z) stereochemistry lies in the analysis of the coupling constants (J-values) between the vinylic protons in the ¹H NMR spectrum. For a cis double bond, the coupling constant between the adjacent protons is typically in the range of 6-12 Hz, while for a trans double bond, it is larger, usually between 12-18 Hz.

In the ¹H NMR spectrum of this compound, one would expect to observe coupling constants for the protons on the C2-C3 and C4-C5 double bonds that are consistent with a cis configuration. The chemical shifts of the protons are also indicative of their position relative to the carboxylic acid group and the other double bond.

The ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms, and their chemical shifts would be influenced by the Z,Z-configuration of the double bonds.

While a specific, published, and fully assigned NMR spectrum for pure this compound is not readily found in the literature, the principles of NMR analysis of unsaturated systems are well-understood and would be applied for its structural confirmation.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Coupling Constants (Hz) |

| ¹H (Olefinic) | 5.5 - 7.5 | J(H2-H3) ≈ 10-12 (cis), J(H4-H5) ≈ 10-12 (cis) |

| ¹³C (Olefinic) | 115 - 150 | - |

| ¹³C (Carbonyl) | 170 - 180 | - |

This table provides estimated NMR data based on known values for similar cis,cis-conjugated dienoic acids.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Detailed Research Findings: For this compound (C₈H₁₂O₂), the molecular ion peak [M]⁺ in the mass spectrum would be observed at a mass-to-charge ratio (m/z) of 140. The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, m/z 123) and the loss of a carboxyl group (-COOH, m/z 95). The fragmentation of the hydrocarbon chain can also provide clues about the location of the double bonds, although distinguishing between stereoisomers by mass spectrometry alone is often challenging without specialized techniques like tandem MS (MS/MS).

| Ion | m/z | Interpretation |

| [M]⁺ | 140 | Molecular Ion |

| [M-OH]⁺ | 123 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 95 | Loss of carboxyl group |

| [C₅H₇]⁺ | 67 | A common fragment for C8 chains |

This table presents a hypothetical fragmentation pattern for this compound based on the general fragmentation of unsaturated carboxylic acids.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Detailed Research Findings: The FTIR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. The most prominent peaks would be due to the carboxylic acid group and the carbon-carbon double bonds.

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. The conjugation with the diene system may shift this peak to a slightly lower wavenumber.

C=C stretch: Absorptions for the conjugated C=C double bonds would appear in the region of 1600-1650 cm⁻¹. The cis configuration might influence the intensity and exact position of these peaks.

C-H bend (out-of-plane): The out-of-plane C-H bending vibrations for cis-disubstituted double bonds typically appear around 675-730 cm⁻¹. The presence of a band in this region would provide further evidence for the cis stereochemistry.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |

| C=O (Carboxylic Acid) | 1700-1725 (strong) | Stretching vibration |

| C=C (Conjugated Diene) | 1600-1650 (variable) | Stretching vibration |

| C-H (cis-alkene) | 675-730 (medium) | Out-of-plane bending |

This table summarizes the expected characteristic FTIR absorption bands for this compound.

Ecological and Environmental Significance

Role in Microbial Degradation of Natural and Anthropogenic Compounds

Unsaturated fatty acids are integral components of cellular life, serving as structural elements of membranes, energy reserves, and signaling molecules. nih.govfrontiersin.orgfrontiersin.orgnih.gov Microorganisms have evolved sophisticated pathways to break down these fatty acids, primarily through the β-oxidation cycle. researchgate.netwikipedia.orgwikipedia.org This process systematically shortens the carbon chain of the fatty acid, producing acetyl-CoA, which then enters central metabolic pathways to generate energy. wikipedia.orgwikipedia.org

Given its structure as a medium-chain unsaturated fatty acid, (2Z,4Z)-Octa-2,4-dienoic acid would likely be a viable substrate for various soil and aquatic microorganisms. Bacteria capable of degrading other fatty acids would be expected to metabolize this compound as well. researchgate.net The degradation of such molecules is a fundamental process in the recycling of organic matter in the environment.

Furthermore, some bacteria are known to utilize fatty acids as co-substrates during the degradation of more complex and recalcitrant compounds. The metabolism of the fatty acid can provide the necessary energy and reducing equivalents to fuel the enzymatic machinery required for breaking down pollutants. While speculative for this specific compound, it is a recognized strategy in bioremediation. frontiersin.org

The table below summarizes the general roles of medium-chain unsaturated fatty acids in microbial degradation, which provides a likely context for the function of this compound.

| Metabolic Role | Description | General Significance |

| Carbon and Energy Source | Serves as a substrate for microbial growth, being broken down through pathways like β-oxidation to produce ATP and cellular building blocks. wikipedia.orgwikipedia.org | Fundamental to microbial survival and proliferation in various environments. |

| Inducer of Metabolic Pathways | The presence of certain fatty acids can trigger the expression of genes encoding for degradative enzymes. | Facilitates the breakdown of a wider range of organic compounds. |

| Biosynthesis Precursor | Can be incorporated into microbial lipids, affecting membrane fluidity and signaling processes. nih.govnih.gov | Important for adaptation to environmental stresses such as temperature changes. nih.govfrontiersin.orgnih.gov |

Contribution to Biogeochemical Cycles and Carbon Flow

The microbial degradation of organic molecules like this compound is a critical component of biogeochemical cycles, particularly the carbon cycle. Through microbial respiration, the carbon stored in this organic acid is ultimately converted to carbon dioxide (CO2), which is then available for uptake by photosynthetic organisms. libretexts.org This process of mineralization is essential for the continuous flow of carbon through ecosystems.

As an unsaturated fatty acid, this compound represents a form of fixed carbon. Its consumption by heterotrophic microorganisms and subsequent release as CO2 connects the pool of organic carbon in the environment with the atmospheric carbon reservoir. libretexts.org This turnover is fundamental to maintaining the balance of carbon in terrestrial and aquatic systems.

The table below outlines the potential contributions of a compound like this compound to biogeochemical cycles.

| Biogeochemical Process | Contribution | Environmental Impact |

| Carbon Cycling | Serves as a source of organic carbon for heterotrophic microorganisms. Its degradation releases carbon back into the atmosphere as CO2. libretexts.org | Essential for the global carbon balance and provides the basis for primary productivity. |

| Nutrient Cycling | The microbial biomass produced from the degradation of this and other organic acids becomes a source of nutrients (e.g., nitrogen, phosphorus) for other organisms upon cell death and lysis. | Supports the overall productivity and health of the ecosystem. |

Future Research Directions and Emerging Applications in Chemical Biology

Elucidation of Novel Biosynthetic Pathways for (2Z,4Z)-Dienes

A fundamental area of future research lies in uncovering the natural origins of (2Z,4Z)-dienes. The biosynthetic pathways responsible for producing such specific geometric isomers are largely unknown. Modern methodologies in genetics and molecular biology offer powerful tools to address this gap.

Future work will likely involve:

Genome Mining and Heterologous Expression : Researchers can utilize genome mining of various organisms (fungi, bacteria, plants) to identify putative gene clusters responsible for diene biosynthesis. nih.gov These gene clusters can then be expressed in well-characterized heterologous hosts, such as Saccharomyces cerevisiae or Aspergillus species, to reconstitute the pathway and identify the enzymatic machinery. nih.govnih.gov

In Vitro Enzymatic Studies : Once the enzymes are identified, detailed in vitro characterization can reveal the mechanisms of stereochemical control that lead to the formation of the (2Z,4Z) configuration. This could uncover novel enzyme families or unexpected catalytic mechanisms. nih.gov

Synthetic Biology Platforms : The establishment of synthetic biology platforms, which allow for the plug-and-play reconstruction of biosynthetic pathways in microbial chassis, will be crucial. nih.gov This approach not only facilitates the elucidation of the pathway but also sets the stage for engineered biosynthesis of these compounds. nih.gov

Understanding these pathways is not only of fundamental scientific interest but also provides the blueprints for developing biotechnological production methods.

Discovery of Undiscovered Biological Activities and Physiological Roles

The specific three-dimensional shape imparted by the (2Z,4Z) stereochemistry is critical for molecular recognition and biological activity. While the bioactivity of (2Z,4Z)-octa-2,4-dienoic acid itself is not yet defined, related compounds demonstrate that geometric isomerism is key to function. For instance, in the case of sorbic acid isomers, the trans,trans form exhibits higher antimicrobial activity than other isomers, highlighting the importance of stereochemistry. ebi.ac.uk

Future research should focus on:

Broad-Spectrum Bioactivity Screening : A systematic evaluation of this compound in a wide range of biological assays is warranted. This could include screens for antimicrobial, antifungal, antiviral, anti-inflammatory, and cytotoxic (anticancer) activities. The unique shape of the molecule may allow it to interact with biological targets in ways that other isomers cannot.

Metabolomic Studies : Investigating the presence of this compound or related structures in various organisms through advanced metabolomic techniques could provide clues to its natural physiological roles, which might include functioning as a signaling molecule or a defense compound.

Mechanism of Action Studies : Should any biological activity be discovered, subsequent studies to determine the molecular mechanism of action will be paramount. As seen with cantharidin, which induces the release of serine proteases, complex natural products can have highly specific cellular effects. wikipedia.org

The discovery of a potent and selective biological activity would position this compound as a valuable lead compound for drug discovery or as a tool for probing biological systems.

Development of Targeted Probes and Tools for Mechanistic Studies

Chemical probes are indispensable tools in chemical biology for dissecting complex cellular processes with high precision. nih.gov The development of probes based on the this compound scaffold could enable researchers to identify its cellular binding partners and elucidate its mechanism of action.

Emerging strategies in this area include:

Synthesis of Functionalized Probes : The acid can be chemically modified to incorporate various functionalities. sigmaaldrich.com This includes attaching reporter tags like fluorophores for cellular imaging, or reactive groups (e.g., photo-cross-linkers) to covalently capture and identify target proteins.

Bioorthogonal Chemistry : Utilizing bioorthogonal linkers and tags would allow for the visualization and tracking of the molecule within living systems without interfering with normal cellular processes. sigmaaldrich.com

Affinity-Based Proteomics : An immobilized version of the dienoic acid could be used as bait to pull down its binding partners from cell lysates, which can then be identified using mass spectrometry.

These chemical biology tools would be instrumental in translating a simple molecule into a sophisticated instrument for biological discovery. nih.gov

Advanced Synthetic Strategies for Complex Analogs and Conjugates

The ability to synthesize this compound and its analogs with high stereochemical control is essential for exploring its potential. While the synthesis of conjugated Z-dienes can be challenging due to their thermodynamic instability compared to E-dienes, modern organic chemistry offers powerful solutions. nih.gov

Future synthetic research will likely leverage:

Stereodivergent Catalysis : The use of transition metal catalysis, particularly with palladium-based systems, allows for ligand-controlled stereodivergent synthesis. nih.gov By simply changing the phosphine (B1218219) ligand, chemists can selectively produce either E- or Z-dienes from a common precursor, offering a flexible route to various isomers for structure-activity relationship studies. nih.gov

Cross-Metathesis Reactions : Ene-diene cross-metathesis, using catalysts like the Grubbs-Hoveyda catalyst, is a powerful method for constructing substituted dienes. nih.govorganic-chemistry.org Adapting these methods for the specific synthesis of (2Z,4Z) isomers will be a key goal.

Radical Cyclizations : As precursors, conjugated dienes can undergo radical cyclizations to form more complex carbo- and heterocyclic structures, opening pathways to novel molecular scaffolds. acs.org

Synthesis of Conjugates : Advanced synthetic methods can be used to conjugate the dienoic acid to other molecules, such as peptides, carbohydrates, or other small-molecule drugs, to create hybrid molecules with potentially new or enhanced biological activities.

These advanced synthetic strategies are crucial for generating a diverse library of analogs and conjugates, which is necessary for a thorough investigation of their therapeutic and biological potential.

Biotechnological Approaches for Production and Biotransformation

As an alternative to chemical synthesis, biotechnology offers a promising avenue for the sustainable production of (2Z,4Z)-dienes and their derivatives. This approach relies on harnessing the power of microbial or enzymatic systems.

Key future directions include:

Engineered Microbial Cell Factories : Once the biosynthetic genes for (2Z,4Z)-diene production are identified, they can be introduced into robust industrial microorganisms like Saccharomyces cerevisiae (yeast). nih.gov Through metabolic engineering, these yeast cell factories can be optimized to produce the compound at high titers, potentially exceeding 1 g/L, providing a scalable and environmentally friendly production platform. nih.govnih.gov

Enzymatic Biotransformation : Specific enzymes, such as oxidoreductases or glycosyltransferases, can be used to modify the this compound scaffold. nih.govwikipedia.org This process of biotransformation can generate a library of derivatives with altered properties, such as improved solubility or enhanced biological activity, without the need for complex chemical protection and deprotection steps.

Directed Evolution : The enzymes involved in biosynthesis or biotransformation can be further engineered through directed evolution to improve their efficiency, alter their substrate specificity, or even create novel catalytic functions, thereby expanding the range of accessible diene compounds.

These biotechnological approaches represent a powerful and sustainable strategy for moving from the discovery of (2Z,4Z)-dienes to their large-scale application in various fields.

Q & A

Basic Research Questions

Q. How is the stereochemistry of (2Z,4Z)-Octa-2,4-dienoic acid confirmed experimentally, and what spectroscopic techniques are critical for distinguishing its geometric isomers?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining double-bond configurations. For conjugated dienes, coupling constants (J values) between vicinal protons (e.g., H2-H3 and H4-H5) differentiate Z (cis) and E (trans) geometries. Nuclear Overhauser Effect (NOE) experiments further validate spatial proximity of substituents. UV-Vis spectroscopy can corroborate conjugation via characteristic absorption maxima shifts (e.g., λmax ~260 nm for conjugated dienes) .

Q. What synthetic strategies are effective for preparing (2Z,4Z)-dienoic acids, and how is stereoselectivity controlled during double-bond formation?

- Methodological Answer : Wittig and Horner-Wadsworth-Emmons reactions are widely used for constructing conjugated dienes. Stereoselectivity is achieved using stabilized ylides or phosphoryl reagents that favor Z or E geometries. For Z-selective hydrogenation of alkynes to cis-alkenes, Lindlar catalyst (Pd/BaSO4 with quinoline) is preferred. Reaction conditions (e.g., low temperature, anhydrous solvents) minimize isomerization .

Q. How do IUPAC nomenclature rules resolve ambiguities in naming geometric isomers of polyunsaturated acids like this compound?

- Methodological Answer : The Cahn-Ingold-Prelog priority rules assign descriptors (Z or E) to each double bond based on substituent priority. For this compound, the configuration at C2 and C4 is determined independently. Computational tools like ChemDraw or databases (e.g., PubChem) validate systematic names against experimental data .

Advanced Research Questions

Q. What thermodynamic and kinetic factors influence the stability of this compound compared to its (2E,4E) or (2Z,4E) isomers?

- Methodological Answer : Z configurations introduce steric strain between substituents, reducing thermodynamic stability relative to E isomers. Computational modeling (e.g., DFT calculations) quantifies energy differences between isomers. Experimentally, isomer ratios under equilibrium conditions (e.g., heating in polar solvents) are analyzed via HPLC or GC-MS. Kinetic trapping (e.g., rapid crystallization) can isolate metastable Z,Z isomers .

Q. How does the chain length of (2Z,4Z)-dienoic acids (e.g., octa vs. hexa) impact their biological activity or metabolic pathways?

- Methodological Answer : Longer chains (e.g., octa) may enhance lipid bilayer permeability or alter substrate specificity in enzymatic reactions (e.g., β-oxidation). Comparative studies using <sup>13</sup>C-labeled analogs and LC-MS metabolomics track degradation intermediates. Chain length effects on receptor binding (e.g., PPAR-γ activation) are assessed via molecular docking simulations .

Q. What experimental challenges arise in characterizing degradation products of this compound under oxidative conditions?

- Methodological Answer : Oxidative cleavage of conjugated dienes produces short-chain aldehydes and carboxylic acids (e.g., hexanal, butenoic acid), which require stabilization (e.g., derivatization with DNPH for GC analysis). Competing pathways (e.g., epoxidation vs. hydroxylation) are monitored using <sup>1</sup>H-NMR and high-resolution mass spectrometry (HRMS). Controlled oxidation with ozone or meta-chloroperbenzoic acid (mCPBA) isolates specific intermediates .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the reactivity of (2Z,4Z)-dienoic acids in Diels-Alder reactions?

- Methodological Answer : Discrepancies may arise from solvent polarity (e.g., THF vs. DMF), dienophile electronic effects, or competing isomerization. Systematic studies varying dienophiles (electron-deficient vs. rich) and reaction times clarify reactivity trends. Kinetic profiling via <sup>13</sup>C-NMR or in-situ IR spectroscopy identifies transient intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.